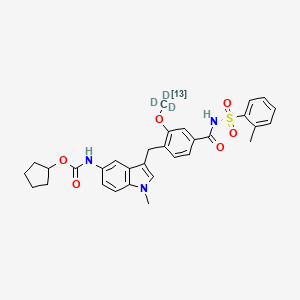
16-Hydroxy Capsaicin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Hydroxy Capsaicin-d3 is a deuterated analog of 16-Hydroxy Capsaicin, a metabolite of Capsaicin. Capsaicin is a well-known compound responsible for the pungency of chili peppers. The deuterated form, this compound, is used in various scientific research applications due to its unique properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-Hydroxy Capsaicin-d3 typically involves the incorporation of deuterium atoms into the molecular structure of 16-Hydroxy Capsaicin. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterated solvents or reagents.
Total Synthesis: This approach involves the complete synthesis of the compound from deuterated starting materials, ensuring the incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions or total synthesis methods. The choice of method depends on factors such as cost, availability of deuterated reagents, and desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
16-Hydroxy Capsaicin-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 16th position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
16-Hydroxy Capsaicin-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in studies involving metabolic pathways and reaction mechanisms.
Biology: Employed in research on cellular processes and interactions involving capsaicinoids.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and coatings with specific properties
Wirkmechanismus
The mechanism of action of 16-Hydroxy Capsaicin-d3 involves its interaction with specific molecular targets and pathways. Capsaicinoids, including this compound, exert their effects by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor. This binding leads to the activation of the receptor, resulting in the release of neurotransmitters and modulation of pain and inflammation pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Capsaicin: The primary compound responsible for the pungency of chili peppers.
Dihydrocapsaicin: A closely related compound with similar properties.
Nordihydrocapsaicin: Another capsaicinoid with structural similarities.
Homocapsaicin: A capsaicinoid with a slightly different structure.
Uniqueness of 16-Hydroxy Capsaicin-d3
This compound is unique due to the presence of deuterium atoms, which provide increased stability and allow for specific labeling in research applications. This makes it particularly valuable in studies involving metabolic pathways and reaction mechanisms .
Eigenschaften
Molekularformel |
C18H27NO4 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(E)-8-hydroxy-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C18H27NO4/c1-18(2,22)11-7-5-4-6-8-17(21)19-13-14-9-10-15(20)16(12-14)23-3/h7,9-12,20,22H,4-6,8,13H2,1-3H3,(H,19,21)/b11-7+/i3D3 |
InChI-Schlüssel |
OGBQQOBPAFILCJ-WQEAERHDSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCC/C=C/C(C)(C)O)O |
Kanonische SMILES |
CC(C)(C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


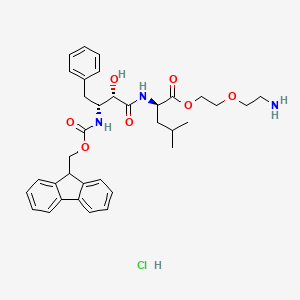

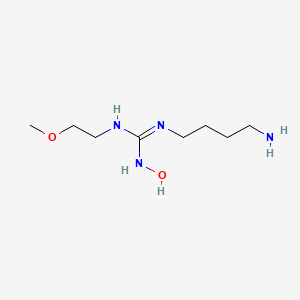
![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)


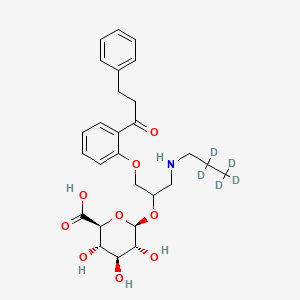

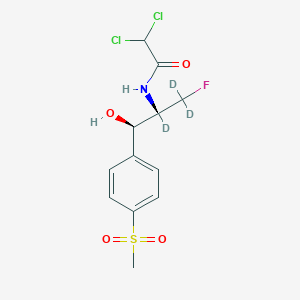
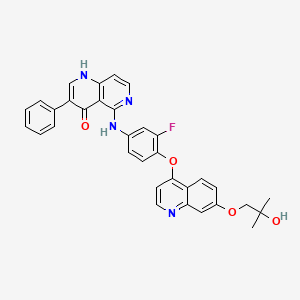

![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)
